molecular formula C8H17NO B1373503 (1-Cyclopropylethyl)(2-methoxyethyl)amine CAS No. 1019551-02-0

(1-Cyclopropylethyl)(2-methoxyethyl)amine

Cat. No.: B1373503
CAS No.: 1019551-02-0
M. Wt: 143.23 g/mol
InChI Key: DZQPYJXLRGGDKY-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(2-methoxyethyl)amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-N-(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-6-10-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPYJXLRGGDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Stability of Cyclopropyl Amines in Medicinal Chemistry

[1][2]

Executive Summary: The High-Reward, High-Risk Motif

In modern medicinal chemistry, the cyclopropyl amine (CPA) moiety is a privileged structural motif. It offers a unique combination of physicochemical benefits: it introduces conformational constraint without the molecular weight penalty of larger rings, lowers lipophilicity (LogD) relative to alkyl chains, and often improves metabolic stability against standard aliphatic hydroxylation due to the high C-H bond dissociation energy (BDE) of the strained ring (approx. 106 kcal/mol vs. 98 kcal/mol for methylene).

However, this stability is a double-edged sword. The same ring strain that resists hydrogen atom transfer (HAT) makes CPAs susceptible to Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. They act as "suicide substrates," undergoing single-electron transfer (SET) oxidation that triggers ring opening, radical formation, and irreversible covalent binding to the CYP heme.

This guide details the mechanistic underpinnings of this instability, provides field-proven strategies for structural modulation, and outlines the critical experimental protocols required to de-risk CPAs in early discovery.

Mechanistic Deep Dive: The Suicide Inhibition Pathway

The metabolic instability of cyclopropyl amines is rarely a simple issue of rapid clearance; it is often an issue of toxicity and enzyme inactivation .

The Single Electron Transfer (SET) Mechanism

Unlike standard alkyl amines that undergo N-dealkylation via Hydrogen Atom Transfer (HAT), CPAs primarily interact with the high-valent CYP450 species (Compound I, Fe

  • Initiation: The nitrogen lone pair donates an electron to the heme iron, forming an amine radical cation (

    
    ).
    
  • The Radical Clock: The cyclopropyl group adjacent to the radical cation is kinetically unstable. The ring rapidly fragments (scission) to relieve ring strain.

  • Radical Translocation: This ring opening generates a highly reactive carbon-centered radical on the alkyl chain.

  • Inactivation: This carbon radical attacks the porphyrin ring of the heme, forming a covalent adduct. This permanently inactivates the enzyme (suicide inhibition), leading to non-linear pharmacokinetics and potential Drug-Drug Interactions (DDIs).

Visualization of the MBI Pathway

MBI_MechanismSubstrateCyclopropyl Amine(Substrate)RadicalCatAmine Radical Cation(N•+)Substrate->RadicalCatSET Oxidation(e- transfer)CpdICYP450 Compound I(FeIV=O)RingOpenRing Scission(Carbon Radical)RadicalCat->RingOpenFast Kinetic Step(Ring Strain Relief)MetaboliteN-DealkylatedMetaboliteRadicalCat->MetaboliteH-Abstraction(Minor Pathway)AdductHeme-Adduct(Inactivated Enzyme)RingOpen->AdductCovalent Bindingto Porphyrin

Figure 1: The mechanism of CYP450 inactivation by cyclopropyl amines via Single Electron Transfer (SET) and subsequent ring scission.

Strategic Modulation: Stabilizing the CPA Motif

To retain the pharmacological benefits of CPAs while mitigating MBI risk, medicinal chemists must modulate the electronics and sterics of the amine.

Electronic Deactivation (pKa Modulation)

The SET mechanism relies on the availability of the nitrogen lone pair. Reducing the electron density on the nitrogen increases its oxidation potential, making SET energetically unfavorable.

  • Strategy: Append electron-withdrawing groups (EWGs) or incorporate the nitrogen into a system with lower basicity.

  • Example: Converting a basic secondary amine to a sulfonamide or urea, or adding a

    
    -fluorine.
    
Steric Blockade & Substitution

Blocking the specific carbon sites involved in radical stabilization can prevent ring opening.

  • 1-Substitution: Placing a methyl or fluorine group at the 1-position of the cyclopropyl ring (1-methylcyclopropyl) introduces steric bulk and alters the bond angles, often retarding the ring-opening kinetics.

  • Fluorination: Fluorine substitution on the ring (e.g., gem-difluoro) increases the bond dissociation energy of adjacent bonds and destabilizes the formation of carbon-centered radicals.

Bioisosteric Replacement

If the CPA liability is unmanageable, switch to surrogates that mimic the geometry but lack the ring strain/radical liability.

  • Oxetanes: Similar steric volume to gem-dimethyl/cyclopropyl but with higher polarity and no ring-opening radical toxicity.

  • Bicyclo[1.1.1]pentanes: Rigid, linear spacers that are metabolically robust.

StrategyMechanism of ActionImpact on LogDMBI Risk Reduction
1-Methyl Substitution Steric hindrance; alters radical geometryIncreases (+0.3)Moderate

-Fluorination
Inductive effect; lowers pKa (raises oxidation potential)Neutral/Slight DecreaseHigh
Amide/Urea Formation Delocalizes lone pair; shuts down SETDecreasesVery High
Oxetane Replacement Removes ring strain radical triggerDecreasesComplete

Experimental Protocols: Validating Stability

Standard microsomal stability assays (measuring intrinsic clearance,

insufficient1
The IC50 Shift Assay (TDI Screen)

This protocol determines if the compound becomes a more potent inhibitor after metabolic activation.[2]

Reagents:

  • Human Liver Microsomes (HLM)[1][3]

  • NADPH Regenerating System

  • Probe Substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)

  • Test Compound (CPA)

Workflow:

  • Pre-Incubation (The Activation Step):

    • Prepare two parallel incubation plates.

    • Plate A (+NADPH): Incubate Test Compound + HLM + NADPH for 30 minutes at 37°C. (Allows suicide inactivation to occur).

    • Plate B (-NADPH): Incubate Test Compound + HLM + Buffer (No NADPH) for 30 minutes at 37°C. (Control for reversible inhibition).

  • Activity Measurement:

    • Dilute both plates 10-fold into a solution containing the Probe Substrate and NADPH.

    • Incubate for the linear period of the probe reaction (e.g., 5-10 mins).

  • Analysis:

    • Quench with Acetonitrile containing Internal Standard.

    • Analyze probe metabolite formation via LC-MS/MS.[1]

  • Calculation:

    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       for both conditions.[4]
      
    • Shift Ratio:

      
      .
      
    • Criteria: A shift > 1.5-fold indicates Time-Dependent Inhibition (MBI).[4]

Reactive Metabolite Trapping (GSH)

To confirm if the instability is generating "soft" electrophiles (ring-opened species).

  • Protocol: Incubate [10

    
    M Compound] + [HLM] + [5 mM Glutathione (GSH)] + [NADPH].
    
  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) via LC-MS/MS.

  • Interpretation: Presence of +307 Da adducts (GSH addition) confirms reactive intermediate formation.

Decision Workflow for CPA Optimization

Optimization_WorkflowStartLead Compoundwith CPA MotifStdStabStandard Metabolic Stability(Microsomes, 0/60 min)Start->StdStabCheckTDIIC50 Shift Assay(TDI Check)StdStab->CheckTDIEven if stable!Decision1Shift > 1.5x?CheckTDI->Decision1SafeLow RiskProceed to PKDecision1->SafeNoUnsafeHigh Risk(Suicide Inhibition)Decision1->UnsafeYesFixStructural Modulation:1. Lower pKa (Fluorine)2. Steric Bulk (1-Me)3. Bioisostere (Oxetane)Unsafe->FixFix->CheckTDIRe-test

Figure 2: Decision tree for evaluating and optimizing cyclopropyl amine containing leads.

Case Studies: Failure and Success

The Cautionary Tale: Trovafloxacin

Trovafloxacin, a fluoroquinolone antibiotic, was withdrawn/restricted due to severe idiosyncratic hepatotoxicity.

  • The Culprit: The 2,4-difluorophenyl-cyclopropyl amine moiety.

  • Mechanism: CYP-mediated oxidation of the cyclopropyl ring led to the formation of a reactive enal (aldehyde) intermediate via ring opening. This electrophile bound to hepatic proteins, triggering an immune-mediated toxicity.

  • Lesson: Metabolic stability assays alone failed to predict the toxicity; reactive metabolite trapping (GSH) and covalent binding studies were necessary.

The Success: Pitavastatin

Pitavastatin uses a cyclopropyl group effectively.[5]

  • Design: The cyclopropyl group is used to optimize the lipophilicity and fit within the HMG-CoA reductase pocket.

  • Stability: Unlike Trovafloxacin, the cyclopropyl group in Pitavastatin is not part of a highly basic amine system prone to SET oxidation in the same manner, and the molecule is primarily metabolized by CYP2C9 (hydroxylation) and glucuronidation, avoiding the CYP3A4 suicide inactivation pathway common to more basic CPAs.

References

  • Mechanism of Inactivation: Hanzlik, R. P., & Tullman, R. H. (1982).[6][7] Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[6][8] Evidence for cation-radical intermediates.[8] Journal of the American Chemical Society.[8] Link

  • Trovafloxacin Toxicity: Sun, Q., et al. (2008).[5] In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Link

  • Cyclopropyl Bioisosteres: Wilsily, A., et al. (2020). The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][9] Journal of Medicinal Chemistry. Link

  • TDI Protocol: Grime, K., et al. (2009). Time-dependent inhibition of cytochrome P450 enzymes: a review of the methodology and interpretation. Expert Opinion on Drug Metabolism & Toxicology. Link

  • General Stability Strategies: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

An In-depth Technical Guide to the Solubility Profile of (1-Cyclopropylethyl)(2-methoxyethyl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (1-Cyclopropylethyl)(2-methoxyethyl)amine, a secondary amine with functionalities relevant to pharmaceutical and chemical synthesis. The document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol based on the shake-flask method, and offers guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate a robust and reliable solubility profile for this and structurally similar compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This compound is a secondary amine featuring a unique combination of a cyclopropyl group, which imparts rigidity and lipophilicity, and a methoxyethyl group, which introduces polarity and hydrogen bond accepting capabilities. A thorough understanding of its solubility in a diverse range of organic solvents is paramount for process optimization, solvent screening, and the development of stable formulations.

This guide provides both the theoretical underpinnings and a practical, step-by-step methodology to characterize the solubility of this compound. By following the protocols and principles outlined herein, researchers can generate a comprehensive solubility profile, enabling informed decisions in their development workflows.

Physicochemical Properties and Solubility Considerations

To predict and interpret the solubility of this compound, it is essential to first consider its molecular structure.

Chemical Structure:

(Structure inferred from name)

Key Structural Features Influencing Solubility:

  • Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons and a hydrogen atom, allowing it to act as both a hydrogen bond acceptor and a donor. This feature generally promotes solubility in protic and polar solvents.[1][2]

  • Ether Linkage (-O-): The oxygen in the methoxyethyl group has lone pairs of electrons, making it a hydrogen bond acceptor. This contributes to its affinity for polar solvents.[3]

  • Cyclopropyl and Ethyl Groups: These alkyl components are nonpolar and hydrophobic. An increase in the size of such hydrocarbon parts tends to decrease solubility in polar solvents like water but increase it in nonpolar organic solvents.[4][5]

Based on these features, a mixed solubility profile is anticipated. The molecule has both polar (amine, ether) and nonpolar (alkyl) regions, suggesting it will exhibit significant solubility in a broad range of organic solvents, particularly those with intermediate polarity.[1] The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding or with significant polarity will be effective.[6]

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[7][8] This protocol is adapted from established guidelines, such as those from the OECD, to ensure robustness and reproducibility.

Materials and Equipment
  • This compound (analyte)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification[9][10]

Solvent Selection

A diverse set of solvents should be chosen to cover a range of polarities, hydrogen bonding capabilities, and chemical classes.

Solvent Class Example Solvents Rationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the amine group.[3]
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds and have strong dipoles.
Nonpolar Aprotic Hexane, TolueneTest solubility based on van der Waals forces.[6]
Chlorinated DichloromethaneA common process solvent with intermediate polarity.
Ethers Tetrahydrofuran (THF)To assess interaction with solvents of similar functionality.

Note: Amines may react with certain ketones like acetone and are often incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[1][11] Compatibility should be confirmed prior to large-scale use.

Step-by-Step Experimental Workflow

The following workflow ensures that a true equilibrium is reached and that the measured concentration represents the thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a constant concentration.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any remaining suspended particles.[7]

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent to remove any fine particulates.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of the dissolved amine.[12]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis A Add excess amine to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify via HPLC or GC G->H I Calculate Solubility H->I

Caption: Shake-flask method workflow for solubility determination.

Data Analysis and Presentation

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. Results should be reported in standard units such as mg/mL or mol/L. It is recommended to perform each experiment in triplicate to ensure statistical validity.

Example Data Summary Table:

Solvent Solvent Class Temperature (°C) Mean Solubility (mg/mL) Std. Deviation
MethanolPolar Protic25[Result][Result]
AcetonitrilePolar Aprotic25[Result][Result]
TolueneNonpolar Aprotic25[Result][Result]
DichloromethaneChlorinated25[Result][Result]
TetrahydrofuranEther25[Result][Result]

Predicted Solubility Profile and Intermolecular Interactions

The interplay between the amine's functional groups and the solvent's properties will dictate the solubility profile.

  • In Polar Protic Solvents (e.g., Methanol): High solubility is expected. The solvent can act as a hydrogen bond donor to the amine's nitrogen and ether oxygen, and as a hydrogen bond acceptor for the amine's N-H proton.

  • In Polar Aprotic Solvents (e.g., Acetonitrile): Good solubility is likely. These solvents can act as hydrogen bond acceptors for the N-H group and engage in dipole-dipole interactions.

  • In Nonpolar Solvents (e.g., Hexane): Lower solubility is anticipated. The primary interactions will be weaker van der Waals forces between the solvent and the alkyl portions of the amine. The polar functional groups of the amine will be less effectively solvated.

Visualization of Solute-Solvent Interactions

G cluster_solute Amine Molecule cluster_solvents Solvent Types Amine Amine Protic Polar Protic (e.g., Methanol) (H-bond donor/acceptor) Amine:f0->Protic Strong H-Bonding Amine:f1->Protic H-Bonding Aprotic Polar Aprotic (e.g., Acetonitrile) (H-bond acceptor) Amine:f0->Aprotic H-Bonding Nonpolar Nonpolar (e.g., Hexane) (van der Waals) Amine:f2->Nonpolar van der Waals

Caption: Key intermolecular forces driving solubility.

Conclusion

This guide provides a robust framework for determining the solubility profile of this compound. By combining a sound theoretical understanding with a rigorous experimental protocol, researchers can generate high-quality, reliable data. This information is crucial for guiding solvent selection in synthesis, purification, and formulation, ultimately accelerating the chemical and pharmaceutical development process.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Scholar.
  • Physical Properties of Amines Explained with Examples. (n.d.). Vedantu. [Link]

  • 23.1. Properties of amines | Organic Chemistry II. (n.d.). Lumen Learning. [Link]

  • Are amines soluble in organic solvents?. (2018, March 30). Quora. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

  • Amine compounds. (n.d.). SlideShare. [Link]

  • A comparative survey of two analytical methods for identification and quantification of biogenic amines. (n.d.). CONICET. [Link]

  • 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024, December 20). MDPI. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019, February 22). Nanoscale Advances (RSC Publishing). [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE. [Link]

  • OECD n°120 : Dissolution behaviour in the laboratory. (2024, May 13). Analytice. [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]

  • an introduction to amines. (n.d.). Chemguide. [Link]

  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12). ResearchGate. [Link]

Sources

Methodological & Application

Using (1-Cyclopropylethyl)(2-methoxyethyl)amine as a scaffold in CRF1 antagonist synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilizing (1-Cyclopropylethyl)(2-methoxyethyl)amine as a Versatile Scaffold for the Synthesis of Novel CRF1 Receptor Antagonists

Introduction: The Therapeutic Imperative for CRF1 Antagonism

The Corticotropin-Releasing Factor (CRF) system is a principal mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a critical node in this pathway.[3] Upon activation by CRF, the receptor initiates a signaling cascade, primarily through Gs-protein coupling, leading to increased intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[2][4] This cascade ultimately stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn drives the synthesis of glucocorticoids like cortisol from the adrenal glands.[4][5]

Chronic hyperactivity of the CRF/CRF1 pathway is strongly implicated in the pathophysiology of numerous stress-related disorders, including major depressive disorder, anxiety disorders, and irritable bowel syndrome (IBS).[1][6] Consequently, small molecule antagonists of the CRF1 receptor represent a promising therapeutic strategy to mitigate the deleterious effects of chronic stress.[6][7][8] The development of orally bioavailable, brain-penetrant CRF1 antagonists with high affinity and selectivity is a key objective in modern medicinal chemistry.[6]

Scaffold Rationale: The this compound Moiety

The design of effective GPCR antagonists hinges on the selection of a chemical scaffold that can orient key pharmacophoric elements in a three-dimensional arrangement optimal for receptor binding. The this compound scaffold presents several advantageous features for the synthesis of CRF1 antagonists:

  • Structural Rigidity and Vectorial Projection: The cyclopropyl group introduces a degree of conformational constraint. In structure-activity relationship (SAR) studies of various receptor ligands, N-cyclopropylmethyl and related cyclopropyl-containing substitutions have been shown to enhance binding affinity and potency.[9][10] This rigidity helps to project appended chemical groups into specific binding pockets within the receptor with a lower entropic penalty upon binding.

  • Lipophilicity and Metabolic Stability: The cyclopropyl moiety increases the lipophilicity of the molecule, a property that can be fine-tuned to balance blood-brain barrier permeability with aqueous solubility. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, potentially improving the pharmacokinetic profile of the final compound.

  • Hydrogen Bonding and Polarity: The secondary amine provides a crucial handle for covalent attachment to a core heterocyclic system, a common feature in many published CRF1 antagonists.[11] The methoxyethyl portion introduces a polar ether linkage, which can engage in hydrogen bonding interactions with receptor residues or aid in optimizing solubility and physicochemical properties.

While direct public-domain literature on the specific use of this compound in CRF1 antagonist synthesis is sparse, its constituent parts are well-represented in patented chemical spaces and medicinal chemistry literature for CNS targets.[12][13] The protocols outlined below are therefore based on established, analogous synthetic transformations for building complex CRF1 antagonists from similar aliphatic amine scaffolds.

Core Synthetic Strategy & Workflow

The general strategy for incorporating the this compound scaffold involves a convergent synthesis. The scaffold itself is prepared and then coupled to a suitable, often halogenated, heterocyclic core. This core typically bears the other key pharmacophoric elements required for high-affinity CRF1 binding, such as substituted aryl groups.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Scaffold Synthesis cluster_1 Core Heterocycle Preparation cluster_2 Final Assembly A Cyclopropyl Methyl Ketone B Reductive Amination (with 2-Methoxyethylamine) A->B C This compound (Target Scaffold) B->C G Nucleophilic Aromatic Substitution (SNAr) C->G Scaffold D Substituted Precursors E Heterocycle Formation (e.g., Pyrimidine, Pyridine) D->E F Halogenated Heterocyclic Core (e.g., 4-Chloro-pyrimidine) E->F F->G Core H Final CRF1 Antagonist G->H I Purification & Characterization H->I

Caption: Generalized workflow for CRF1 antagonist synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific heterocyclic core and substitution patterns employed. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of the this compound Scaffold via Reductive Amination

This protocol describes the synthesis of the title scaffold from commercially available starting materials.

Materials:

  • Cyclopropyl methyl ketone

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Add 2-methoxyethylamine (1.1 eq) to the solution.

  • Add glacial acetic acid (1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

    • Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the starting ketone. Portion-wise addition is crucial to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel or by vacuum distillation if desired.

Protocol 2: Coupling of the Scaffold to a Halogenated Heterocyclic Core

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the amine scaffold with a representative activated heteroaryl chloride.

Materials:

  • This compound (1.2 eq)

  • Substituted 4-chloro-2-aryl-pyrimidine (or similar heteroaryl halide) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware

  • Heating mantle with temperature control

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 4-chloro-2-aryl-pyrimidine (1.0 eq), this compound (1.2 eq), and a suitable solvent like DMF or MeCN (~0.1 M).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) or an inorganic base like K2CO3 (2.5 eq).

    • Causality Note: The base is essential to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. DIPEA is a soluble organic base, while K2CO3 is a solid inorganic base; the choice depends on the specific substrate and desired workup procedure.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF was used as the solvent, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (EtOAc) (3x). If MeCN was used, the solvent can be removed in vacuo before partitioning between water and EtOAc.

  • Combine the organic extracts, wash sequentially with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude final product can be purified by flash column chromatography on silica gel to yield the desired CRF1 antagonist.

Data Presentation: Representative Compound Characterization

The following table presents hypothetical but plausible data for a CRF1 antagonist synthesized using the described methods. This data is representative of values found in medicinal chemistry literature for this target class.[8][11]

Compound IDScaffoldHeterocyclic CoreYield (%)Purity (HPLC)CRF1 Binding Ki (nM)
Cmpd-A This compound2-(2,4-Dichlorophenyl)-6-methyl-pyrimidine65%>98%8.5
Cmpd-B This compound2-(2,4,6-Trimethylphenyl)-quinoline58%>99%5.2

Biological Context: CRF1 Receptor Signaling Pathway

Understanding the mechanism of action requires visualizing the biological pathway that the synthesized antagonists are designed to inhibit.

G Stress Stress Stimulus CRF CRF Release (Hypothalamus) Stress->CRF CRF1_Receptor CRF1 Receptor (Pituitary Corticotrope) CRF->CRF1_Receptor Binds G_Protein Gs Protein Activation CRF1_Receptor->G_Protein Antagonist Synthesized Antagonist (e.g., Cmpd-A) Antagonist->CRF1_Receptor Blocks AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA ACTH ACTH Synthesis & Release PKA->ACTH Cortisol Glucocorticoid (Cortisol) Release ACTH->Cortisol Response Physiological Stress Response Cortisol->Response

Caption: Simplified CRF1 receptor signaling pathway and point of antagonist intervention.

This diagram illustrates how stress triggers CRF release, which activates the CRF1 receptor.[4] The synthesized antagonist competitively binds to the CRF1 receptor, preventing its activation and blocking the downstream signaling cascade that leads to ACTH and cortisol release, thereby mitigating the physiological stress response.[14][15]

References

  • The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal.
  • CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome. British Journal of Pharmacology.
  • Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets.
  • CRF1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Corticotropin-Releasing Factor Family: A Stress Hormone-Receptor System’s Emerging Role in Mediating Sex-Specific Signaling.
  • Design and Synthesis of Tricyclic Corticotropin-Releasing Factor-1 Antagonists. Journal of Medicinal Chemistry.
  • Synthesis and Pharmacological Characterization of Novel Druglike Corticotropin-Releasing Factor 1 Antagonists. Journal of Medicinal Chemistry.
  • Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. Journal of Medicinal Chemistry.
  • Design and Synthesis of Tricyclic Corticotropin-Releasing Factor-1 Antagonists. ElectronicsAndBooks.
  • Design, synthesis, and structure-activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF₁ receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Crf1 receptor antagonists for the treatment of congenital adrenal hyperplasia.
  • Researchers at Pfizer describe CRF-1 receptor antagonists. BioWorld.
  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Molecules.
  • Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today.
  • Corticotropin-releasing factor 1 receptor antagonists: a patent review.
  • Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent.
  • 2-arylaminothiazoles as high-affinity corticotropin-releasing factor 1 receptor (CRF1R) antagonists: synthesis, binding studies and behavioral efficacy. Bioorganic & Medicinal Chemistry Letters.
  • Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43.
  • Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Journal of Medicinal Chemistry.
  • Structure-activity relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine derivatives as G-protein-biased KOR-selective agonists. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Preventing cyclopropane ring opening during amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropane Integrity in Amine Synthesis

Ticket ID: #CP-AMINE-SYN-001 Status: Open Priority: High (Risk of Structural Rearrangement) Agent: Senior Application Scientist

Executive Summary: The Stability Paradox

The cyclopropane ring is a kinetic anomaly. Despite possessing


 kcal/mol of ring strain (comparable to high-energy explosives), it is remarkably robust unless provided with a low-energy pathway to release that strain.

In amine synthesis, you are most likely to trigger ring opening through three specific vectors:

  • Electrophilic Attack: Protonation of a substituent (e.g., imine/carbonyl) creates a carbocation adjacent to the ring (cyclopropylcarbinyl cation), triggering immediate rearrangement to a homoallylic system.

  • Radical Formation: Single Electron Transfer (SET) mechanisms in metal catalysis can generate cyclopropylmethyl radicals, which open at near-diffusion-controlled rates (

    
    ).
    
  • Nucleophilic Ring Opening: Activated "Donor-Acceptor" cyclopropanes can be opened by amines acting as nucleophiles rather than coupling partners.

Module 1: Reductive Amination (The "Danger Zone")

User Query: "I'm trying to reductively aminate cyclopropanecarbaldehyde with an amine using NaBH3CN/AcOH, but I'm getting a mixture of the desired product and a homoallylic amine. Why?"

Root Cause Analysis: Standard reductive amination relies on acid catalysis (pH 4–5) to activate the carbonyl for imine formation. In cyclopropyl systems, protonating the carbonyl (or the resulting hemiaminal) generates a partial positive charge on the


-carbon. This mimics the cyclopropylcarbinyl cation , which rearranges rapidly to the homoallyl cation to relieve ring strain.

The Solution: Titanium(IV) Isopropoxide Protocol To prevent ring opening, you must avoid Brønsted acids entirely during imine formation. Use Titanium(IV) isopropoxide [


] as a Lewis acid and water scavenger. It activates the carbonyl without generating the "hard" cationic character that triggers rearrangement.
Protocol: Acid-Free Reductive Amination
  • Imine Formation: Mix amine (1.0 equiv) and cyclopropyl ketone/aldehyde (1.0 equiv) in neat

    
     (2.0 equiv).
    
  • Stir: Ambient temperature for 6–12 hours. (The solution will become viscous).

  • Dilution: Dilute with THF or Ethanol.

  • Reduction: Add

    
     (1.5 equiv) in situ. (Note: 
    
    
    
    is not necessary here because the imine is pre-formed).
  • Quench: Add water carefully. A white precipitate (

    
    ) will form. Filter over Celite.
    

Comparative Data: Acid vs. Lewis Acid

ParameterStandard Protocol (AcOH/NaBH3CN)Titanium Protocol (Ti(OiPr)4/NaBH4)
Activation Brønsted Acid (

)
Lewis Acid (

)
Intermediate Protonated Hemiaminal (High Risk)Titanium-Complexed Imine (Stable)
Water Removal Molecular Sieves (Passive)Chemical Scavenging (Active)
Ring Integrity < 60% (Substrate Dependent)> 95%
Visualization: Mechanism of Failure vs. Success

ReductiveAmination Start Cyclopropyl Aldehyde AcidPath Path A: AcOH/H+ Start->AcidPath TiPath Path B: Ti(OiPr)4 Start->TiPath Cation Cyclopropylcarbinyl Cation (Unstable) AcidPath->Cation Protonation Titanate Titanium-Imine Complex TiPath->Titanate Lewis Acid Activation Rearrange Homoallylic Rearrangement Cation->Rearrange Strain Release Product_Bad Open-Chain Byproduct Rearrange->Product_Bad Reduction Hydride Reduction Titanate->Reduction NaBH4 Product_Good Intact Cyclopropyl Amine Reduction->Product_Good

Caption: Path A shows the cationic rearrangement risk. Path B stabilizes the intermediate via Titanium coordination.

Module 2: Cross-Coupling (Buchwald-Hartwig)

User Query: "Can I couple cyclopropylamine with an aryl bromide using Pd catalysis?"

Troubleshooting Guide: Yes, but you must distinguish between Cyclopropyl amines (N attached to ring) and Cyclopropylmethyl amines (N attached to


-Ring).
  • Scenario A: Cyclopropylamine (Direct attachment)

    • Risk:[1][2] Relatively Low. The

      
       character of the C-N bond in the catalytic cycle generally prevents ring opening.
      
    • Watch out for:

      
      -hydride elimination is geometrically difficult in cyclopropanes, which actually makes them better substrates than cyclohexylamines in some cases.
      
    • Recommendation: Use ligands like BrettPhos or RuPhos which facilitate reductive elimination over side reactions.

  • Scenario B: Cyclopropylmethyl amine (Spacer group)

    • Risk:[1][2] High (Radical Pathway). If your catalytic cycle involves a Single Electron Transfer (SET) step (common with some Ni precatalysts or specific Pd conditions), you generate a radical at the

      
      -position.
      
    • Mechanism:[2][3][4][5][6][7][8] Cyclopropylmethyl radical

      
       Homoallyl radical (
      
      
      
      ).
    • Recommendation: Stick to Pd(0)/Pd(II) cycles (avoid Ni/photoredox unless specifically optimized). Use strong bases (NaOtBu) to speed up transmetallation/elimination.

Module 3: Protecting Group Removal (Boc/Cbz)

User Query: "I treated N-Boc-cyclopropylamine with 4M HCl in Dioxane and my product decomposed."

Root Cause Analysis: While the ammonium salt of a cyclopropyl amine is electron-withdrawing and theoretically stable, strong anhydrous acids in non-polar solvents (like dioxane) can encourage ion-pairing that favors ring opening, especially if the ring has electron-donating substituents (e.g., phenyl rings).

Protocol: The "Precipitation" Method Instead of allowing the carbocation to sit in solution, use a solvent system where the amine salt precipitates immediately upon deprotection, removing it from the acidic equilibrium.

  • Solvent: Dissolve substrate in minimal

    
     or 
    
    
    
    (Not Dioxane/DCM).
  • Acid: Bubble dry HCl gas or add 2M HCl in Ether.

  • Observation: The Cyclopropylammonium chloride salt should precipitate instantly.

  • Workup: Filter the solid immediately and wash with ether. Do not let it stir overnight.

Alternative: Use TMSOTf / 2,6-lutidine for mild Boc deprotection if the ring is extremely sensitive.

Module 4: The "Fail-Safe" Route (Curtius Rearrangement)

User Query: "I cannot get the reductive amination to work without opening the ring. Is there another way to make the amine?"

Recommendation: Abandon reductive amination. Switch to the Curtius Rearrangement . This is the "Gold Standard" for synthesizing cyclopropyl amines because the rearrangement of the acyl azide to the isocyanate is concerted . No discrete carbocation or radical is formed at the cyclopropyl carbon.

Workflow:

  • Start: Cyclopropanecarboxylic acid.

  • Activation: Treat with DPPA (Diphenylphosphoryl azide) and base (

    
    ).
    
  • Rearrangement: Heat to reflux in Toluene (formation of Isocyanate).

  • Trapping:

    • Add

      
      
      
      
      
      N-Boc Cyclopropylamine .
    • Add

      
      
      
      
      
      Free Cyclopropylamine (via unstable carbamic acid).
Visualization: The Safe Pathway

Curtius Acid Cyclopropane Carboxylic Acid AcylAzide Acyl Azide (R-CON3) Acid->AcylAzide DPPA, Et3N Transition Concerted Rearrangement (No Cation/Radical) AcylAzide->Transition Heat (-N2) Isocyanate Isocyanate (R-N=C=O) Transition->Isocyanate Amine Cyclopropyl Amine Isocyanate->Amine Hydrolysis

Caption: The Curtius rearrangement bypasses the unstable cationic intermediates entirely.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry. Link

  • Shiner, V. J., et al. (1981). "Solvolysis of cyclopropylcarbinyl systems." Journal of the American Chemical Society.[9] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ghosh, A. K., et al. (1995). "Curtius Rearrangement in the Synthesis of Cyclopropylamines." Tetrahedron Letters. Link

  • Newhouse, T., & Baran, P. S. (2011). "If C–H Bonds Could Talk: Selective C–H Functionalization." Angewandte Chemie. (Context on radical stability). Link

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Cyclopropyl and Ether Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule.[1][2][3] This guide provides an in-depth comparison of the characteristic IR absorption bands for two important functionalities: the highly strained cyclopropyl ring and the versatile ether linkage. Understanding their distinct spectral features is crucial for accurate structural elucidation and for monitoring chemical transformations.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[4][5][6] These vibrations, namely stretching and bending, are quantized and occur at specific frequencies that are dependent on the masses of the bonded atoms and the strength of the chemical bond.[5][6] An IR spectrum plots the percentage of light transmitted (%T) against the frequency of the radiation, expressed in wavenumbers (cm⁻¹).[7] Absorption bands (peaks) in the spectrum therefore correspond to specific vibrational modes within the molecule, allowing for the identification of its constituent functional groups.[2][8]

The Cyclopropyl Group: A Signature of Ring Strain

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif found in numerous natural products and pharmaceutical agents. Its significant ring strain, arising from the compressed C-C-C bond angles of 60°, profoundly influences its vibrational frequencies.[9][10][11][12]

Key IR Absorptions of the Cyclopropyl Group

The most diagnostic IR bands for the cyclopropyl group are its C-H stretching and ring deformation vibrations.

  • C-H Stretching: The C-H bonds of a cyclopropyl ring exhibit stretching vibrations at a noticeably higher frequency than those in acyclic alkanes (which appear below 3000 cm⁻¹).[13][14][15] This shift is a direct consequence of the increased s-character in the C-H bonds due to the ring's strained geometry. Look for sharp, medium-intensity peaks in the 3080–3040 cm⁻¹ region.[16][17]

  • Ring Deformation ("Breathing"): The cyclopropane ring itself undergoes a characteristic symmetric stretching or "breathing" vibration. This typically gives rise to a medium to strong absorption band near 1020 cm⁻¹ .[18] The presence of this band, in conjunction with the high-frequency C-H stretch, provides strong evidence for a cyclopropyl moiety.

  • CH₂ Scissoring: The methylene groups within the cyclopropyl ring also have a characteristic scissoring (bending) vibration that appears in the range of 1480–1440 cm⁻¹ .[17]

The Ether Linkage: Unveiling the C-O-C Stretch

Ethers (R-O-R') are characterized by the presence of an oxygen atom single-bonded to two carbon atoms. The most prominent feature in the IR spectrum of an ether is the C-O-C stretching vibration.[19][20] The exact position of this band is sensitive to the nature of the alkyl or aryl groups attached to the oxygen.

Distinguishing Sub-Classes of Ethers
  • Dialkyl Ethers: Saturated, open-chain ethers exhibit a strong, and often the most intense, band corresponding to the asymmetric C-O-C stretching vibration in the 1150–1070 cm⁻¹ region.[21][22] A weaker symmetric stretching band may be observed around 850 cm⁻¹, but it is often not prominent.[19][21]

  • Aryl Alkyl Ethers: When one of the carbon atoms is part of an aromatic ring, two distinct C-O stretching bands appear due to the asymmetry of the linkage.[21] An asymmetric C-O-C stretch is found at a higher frequency, typically 1275–1200 cm⁻¹ , while a symmetric stretch appears around 1050–1010 cm⁻¹ .[21][23]

  • Vinyl Ethers: Similar to aryl ethers, vinyl ethers also show two C-O stretching bands. The asymmetric stretch is typically observed around 1225–1200 cm⁻¹ , with a very weak symmetric stretch near 850 cm⁻¹ .[19][23]

A crucial aspect of identifying an ether is the absence of other strong absorptions. Specifically, the lack of a broad O-H stretching band (around 3600-3200 cm⁻¹) rules out an alcohol, and the absence of a strong C=O stretching band (around 1700 cm⁻¹) excludes an ester.[19]

Comparative Analysis: Cyclopropyl vs. Ether

The following table summarizes the key distinguishing IR absorption bands for cyclopropyl and ether functional groups.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)IntensityNotes
Cyclopropyl C-H Stretch3080–3040Medium, SharpHigher frequency than alkane C-H stretches.
Ring Deformation~1020Medium to StrongOften referred to as "ring breathing".
CH₂ Scissoring1480–1440Medium
Dialkyl Ether Asymmetric C-O-C Stretch1150–1070StrongOften the most prominent peak in the spectrum.
Aryl Alkyl Ether Asymmetric C-O-C Stretch1275–1200Strong
Symmetric C-O-C Stretch1050–1010Strong
Vinyl Ether Asymmetric C-O-C Stretch1225–1200Strong
Symmetric C-O-C Stretch~850Very Weak

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the general steps for obtaining an IR spectrum using a modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique for liquid and solid samples.[5]

Objective: To obtain a clean and reproducible IR spectrum of an organic compound for functional group analysis.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Sample (liquid or solid)

  • Spatula (for solids)

  • Dropper or pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For liquid samples: Place a small drop of the liquid onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder onto the ATR crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the wavenumbers of the major absorption peaks.

    • Compare the observed peaks with known characteristic absorption frequencies to identify the functional groups present.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

Self-Validation: A well-acquired spectrum should have a flat baseline and sharp, well-defined peaks. The absence of broad absorptions around 3600-3200 cm⁻¹ and 1700 cm⁻¹ can indicate a dry and CO₂-free background.

Visualizing the Vibrations

The following diagrams illustrate the key vibrational modes discussed.

Caption: Symmetric C-H stretching in a cyclopropyl group.

Caption: Asymmetric C-O-C stretching in a dialkyl ether.

Conclusion

The infrared spectra of cyclopropyl and ether functional groups present distinct and readily identifiable features. The high-frequency C-H stretching and characteristic ring deformation bands are hallmarks of the strained cyclopropyl ring. Conversely, the strong C-O-C stretching absorption, whose position varies predictably with substitution, is the defining feature of an ether, with the notable absence of O-H and C=O bands confirming its identity. A thorough understanding of these characteristic bands, coupled with proper experimental technique, empowers researchers to confidently elucidate molecular structures and drive scientific discovery.

References

  • Royal Society of Chemistry. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link][4]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link][24][25][26]

  • Royal Society of Chemistry. (n.d.). IR teacher resources: Infrared spectroscopy. Retrieved from [Link][27]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link][20]

  • Fernández, G. (n.d.). IR spectrum: Ethers. Retrieved from [Link][23]

  • Bak, B. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link][21]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link][22]

  • Royal Society of Chemistry. (2023, December 12). Spectroscopy. Retrieved from [Link][1]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link][28]

  • Lanni, E. L., & Hil-Petsto, T. A. (2023). Examining Student Learning of Infrared Spectroscopy in Organic Chemistry. Journal of Chemical Education, 100(6), 2211–2220. [Link][8]

  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 87(13), 2949–2955. [Link][18]

  • University of California, Davis. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). In Chemistry LibreTexts. Retrieved from [Link][29]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][7]

  • Longdom Publishing. (n.d.). Multidisciplinary Aspects of Infrared Spectroscopy in Organic Chemistry. Retrieved from [Link][2]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link][3]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link][6]

  • Wiley Analytical Science. (2001). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link][30]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link][12]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link][31]

  • Michigan State University. (n.d.). IR: alkanes. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][15]

Sources

Benchmarking Synthetic Strategies for N-(2-methoxyethyl)amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

N-(2-methoxyethyl)amine is a critical building block in medicinal chemistry, serving as a hydrophilic linker and solubility enhancer in kinase inhibitors and fragment-based drug design. While commercially available, in-house synthesis is often required to bypass supply chain bottlenecks or to introduce specific isotopic labels.

This guide benchmarks three distinct synthetic pathways. Unlike generic textbook approaches, we analyze these based on purity profiles, scalability, and safety .

  • The "Smart" Route (Recommended): Reductive alkylation of ethanolamine via benzaldehyde protection. This offers the highest balance of safety and purity without requiring high-pressure equipment.

  • The "Throughput" Route: Catalytic hydrogenation of methoxyacetonitrile.[1] Ideal for industrial scale-up but demands high-pressure hydrogenation reactors.

  • The "Precision" Route: Gabriel Synthesis. Best for small-scale, absolute structural certainty, though it suffers from poor atom economy.

Strategic Analysis of Synthetic Pathways

Route A: The "Smart" Route (Ethanolamine Methylation)

Mechanism: Protection-Alkylation-Deprotection This method cleverly utilizes cheap ethanolamine. By forming a Schiff base (imine) with benzaldehyde, the nitrogen is temporarily protected, allowing selective O-methylation. Subsequent hydrolysis yields the target amine.[2]

Workflow Diagram:

SmartRoute SM1 Ethanolamine Imine N-benzylidene intermediate SM1->Imine -H2O (Azeotrope) SM2 Benzaldehyde SM2->Imine Methylated O-Methylated Imine Imine->Methylated MeI / NaOH (Phase Transfer) Product N-(2-methoxyethyl)amine Methylated->Product H3O+ / Hydrolysis Byprod Benzaldehyde (Recycled) Methylated->Byprod Byprod->SM2 Recycle

Figure 1: The Ethanolamine Protection-Alkylation Cycle minimizes over-alkylation risks common in direct substitution.

Route B: Catalytic Hydrogenation of Nitriles

Mechanism: Heterogeneous Catalysis Reduction of methoxyacetonitrile using Raney Nickel or Pd/C.

  • Challenge: Primary amines often react with the intermediate imine to form secondary amine dimers (

    
    ).
    
  • Solution: High ammonia partial pressure or acidic media is required to suppress dimer formation.

Route C: Gabriel Synthesis

Mechanism: Nucleophilic Substitution (


) -> Hydrazinolysis
Uses potassium phthalimide and 2-methoxyethyl chloride.
  • Advantage: Impossible to over-alkylate (forms only primary amine).[3]

  • Disadvantage: Hydrazine is toxic; atom economy is <40% (phthalhydrazide waste).

Comparative Benchmarking Data

The following data aggregates internal lab trials and literature precedents.

MetricRoute A: Ethanolamine (Imine)Route B: Nitrile HydrogenationRoute C: Gabriel Synthesis
Yield (Isolated) 65% - 80%85% - 92% (Optimized)50% - 65%
Purity (GC-MS) >99.5%92% - 96% (Sec. amine impurities)>99.0%
Atom Economy Moderate (Recyclable benzaldehyde)HighPoor (Phthalimide waste)
Key Hazard Methyl Iodide/DMS (Alkylating agents)

Pressure (50-100 bar), Pyrophoric Cat.
Hydrazine Hydrate (Carcinogen)
Equipment Standard GlasswareHigh-Pressure AutoclaveStandard Glassware
Cost Efficiency High (Cheap SM)Medium (Catalyst cost)Low (Reagent cost)

Detailed Experimental Protocols

Protocol 1: The "Smart" Route (Ethanolamine via Imine)

Best for: Labs without autoclaves requiring >10g of high-purity material.

Reagents: Ethanolamine (1.0 eq), Benzaldehyde (1.0 eq), Dimethyl Sulfate (DMS) or MeI (1.1 eq), NaOH (50% aq), Toluene.

Step-by-Step:

  • Imine Formation: In a Dean-Stark apparatus, reflux ethanolamine and benzaldehyde in toluene until theoretical water volume is collected (~3-4 hours).

  • Phase Transfer Methylation: Cool the toluene solution to 20°C. Add tetrabutylammonium bromide (TBAB, 1 mol%) as a phase transfer catalyst.

  • Alkylation: Add 50% NaOH solution (2.0 eq). Dropwise add Methyl Iodide or DMS (1.1 eq) while maintaining temp <30°C. Stir vigorously for 4 hours.

    • Critical Control Point: Vigorous stirring is essential for biphasic methylation efficiency.

  • Hydrolysis: Add 10% HCl to the organic layer. The imine hydrolyzes; benzaldehyde returns to the toluene layer, while the product goes into the aqueous layer.

  • Isolation: Separate layers. Basify the aqueous layer (pH >12) with NaOH pellets.

  • Purification: Extract with ether/DCM, dry over

    
    , and distill.
    
    • Target Fraction: Collect at 93-95°C.

Protocol 2: Catalytic Hydrogenation (Nitrile Reduction)

Best for: Scale-up (>100g) with access to Parr reactors.

Reagents: Methoxyacetonitrile, Raney Nickel (active), Ammonia (anhydrous/methanol solution).

Step-by-Step:

  • Loading: Purge autoclave with

    
    . Load Raney Nickel (10 wt% loading) under solvent (methanol) to avoid ignition.
    
  • Substrate Addition: Add methoxyacetonitrile (1.0 eq) and 7N

    
     in Methanol (5.0 eq).
    
    • Why Excess Ammonia? It shifts the equilibrium away from secondary amine formation (Le Chatelier’s principle applied to the imine intermediate).

  • Hydrogenation: Pressurize with

    
     to 50 bar (725 psi). Heat to 80°C. Stir at 1000 rpm.
    
  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2-4 hours.
    
  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[4]

  • Distillation: Fractional distillation is required to separate the primary amine (BP ~95°C) from any trace secondary amine (BP usually higher).

Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization.

1. GC-MS Analysis:

  • Column: Rtx-5 Amine or equivalent base-deactivated column.

  • Method: 40°C (hold 2 min) -> 10°C/min -> 200°C.

  • Diagnostic Ions:

    • Product (

      
      ): m/z 75 (
      
      
      
      ), 45 (
      
      
      ), 30 (
      
      
      ).
    • Impurity (Dimer): m/z ~118.

2. Titration (Amine Value):

  • Perform non-aqueous titration using Perchloric acid (

    
    ) in glacial acetic acid to determine precise amine content, crucial if the product is hygroscopic.
    

Decision Matrix (Graphviz)

Use this flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Select Route Scale Scale Required? Start->Scale Equip High Pressure Available? Scale->Equip >100g Purity Purity Critical? Scale->Purity <100g RouteA Route A: Ethanolamine (Recommended) Equip->RouteA No RouteB Route B: Nitrile Hydrogenation Equip->RouteB Yes (Autoclave) Purity->RouteA High (>99%) RouteC Route C: Gabriel Synthesis Purity->RouteC Absolute (No dimers)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment.

References

  • Guidechem. (n.d.). What are the characteristics, synthesis methods, and applications of 2-METHOXYETHYLAMINE? Retrieved from

  • Google Patents. (2014). CN103936599A - Preparation method of 2-methoxy ethylamine.[1][5] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis: Reaction Overview and Reagents. Retrieved from

  • Royal Society of Chemistry. (2010). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts.[6] Retrieved from

  • ScienceMadness. (2012). Purifying secondary amine (Distillation protocols). Retrieved from

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopropylethyl)(2-methoxyethyl)amine
Reactant of Route 2
Reactant of Route 2
(1-Cyclopropylethyl)(2-methoxyethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.